5-Bromo-1H-benzimidazole, also known as 5-溴-1H-苯并咪唑, is a white or light yellow solid at room temperature . It belongs to the class of imidazole derivatives and exhibits certain alkalinity . It is used as an organic synthesis and pharmaceutical intermediate, particularly in the synthesis of drug molecules, hormones, and biologically active molecules .
Benzimidazole derivatives, including 5-Bromo-1H-benzimidazole, are synthesized in a multistep process . The synthesis involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . The 5-Bromo-1H-benzimidazole can also undergo Suzuki coupling reactions under the catalysis of transition metal palladium .
The molecular structure of 5-Bromo-1H-benzimidazole has been determined using spectroscopic techniques such as FT-Raman and FT-IR . Density functional theory (DFT) calculations with B3LYP/6-311+G (d,p) level of theory were used for the optimized structure . The electronic structure features of the molecule were determined using TD-DFT/B3LYP/6-311+G (d,p) method .
In organic synthesis transformations, the bromine atom in 5-Bromo-1H-benzimidazole can undergo Suzuki coupling reactions under the catalysis of transition metal palladium . It can also react with trimethyl borate under the action of n-butyl lithium to produce the corresponding phenylboronic acid product .
5-Bromo-1H-benzimidazole is a chemical substance with a molecular formula of C7H5BrN2 and a molecular weight of 197.03 . It is a white or light yellow solid at room temperature .
This compound belongs to the class of benzimidazoles, which are bicyclic compounds consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are notable for their roles in medicinal chemistry, particularly as potential therapeutic agents.
The synthesis of 5-Bromo-1H-benzimidazole can be achieved through various methods, with one prominent approach involving the reaction of 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of hydrochloric acid and N,N-dimethylformamide. This method yields the compound efficiently under controlled conditions.
The synthesis process typically involves two stages:
The molecular structure of 5-Bromo-1H-benzimidazole features a fused bicyclic system comprising a benzene ring and an imidazole ring. The bromine atom is located at the 5-position relative to the nitrogen atoms in the imidazole part of the molecule.
Spectroscopic data such as NMR indicates distinct chemical shifts that correspond to the hydrogen atoms within the structure, confirming its identity and purity .
5-Bromo-1H-benzimidazole can participate in various chemical reactions due to its reactive bromine substituent. Notably, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
In synthetic applications, this compound may serve as an intermediate for further derivatization, allowing for the introduction of different functional groups that enhance its biological activity or alter its properties for specific applications .
The mechanism of action for compounds like 5-Bromo-1H-benzimidazole typically involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance binding affinity or alter pharmacokinetic properties.
Studies have shown that benzimidazole derivatives exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The specific interactions depend on the substituents on the benzimidazole core, which influence how these compounds interact at a molecular level .
Relevant analyses such as melting point determination and spectral analysis (e.g., infrared spectroscopy) provide additional insight into its physical characteristics .
5-Bromo-1H-benzimidazole has significant applications in medicinal chemistry, particularly in drug development as it serves as a scaffold for synthesizing biologically active compounds. Its derivatives are explored for their potential use against various diseases due to their antimicrobial and anticancer activities. Additionally, it finds utility in materials science and organic synthesis due to its unique structural properties .
The cyclocondensation of 4-bromo-1,2-phenylenediamine remains the cornerstone synthesis for 5-bromo-1H-benzimidazole. This single-step methodology employs electrophilic carbon sources under acidic conditions to trigger ring closure. A particularly efficient protocol utilizes trimethyl orthoformate in DMF with catalytic HCl at ambient temperature (20°C), achieving quantitative yields (100%) within 1 hour. The reaction proceeds via initial imine formation, followed by acid-catalyzed cyclodehydration. Critical to this high efficiency is the precise pH control during workup, where neutralization to pH 7 with saturated NaHCO₃ prevents product degradation [1]. Alternative carbonyl sources like formic acid or aldehydes require higher temperatures (120–150°C) and extended reaction times (6–12 hours), often resulting in lower yields (70–85%) due to oxidative side reactions.
Solvent selection profoundly influences reaction kinetics and purity profiles. Polar aprotic solvents (DMF, NMP) enhance reagent solubility and accelerate cyclization, while protic solvents (ethanol, water) often necessitate additives like poly(methylhydrosiloxane) or zinc catalysts to achieve comparable efficiency. The following table summarizes optimized conditions:
Table 1: Cyclocondensation Routes to 5-Bromo-1H-benzimidazole
Carbon Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | |
---|---|---|---|---|---|---|
Trimethyl orthoformate | HCl (cat.) | DMF | 20 | 1 | 100 | |
Formic acid | — | — | 120 | 12 | 85 | |
D-Glucose | Oxidative conditions | H₂O | 100 | 3 | 92 | [3] |
Microwave irradiation drastically reduces processing time for condensations involving less reactive carbonyl partners. For example, coupling 4-bromo-1,2-phenylenediamine with orthoesters under solvent-free microwave conditions achieves 90% conversion within 15 minutes versus 8 hours conventionally [3].
Direct electrophilic bromination of pre-formed benzimidazole scaffolds faces significant regiochemical challenges due to the inherent ambident nucleophilicity of the fused ring system. Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that bromine substitution at the C5 position is thermodynamically favored by 2.3 kcal/mol over C4/C6 positions, attributable to charge distribution patterns mapped via molecular electrostatic potential (MEP) surfaces [4] . This electronic bias enables moderate regiocontrol (≥5:1 C5:C4/C6) using molecular bromine (Br₂) in acetic acid at 0–5°C.
An alternative strategy employs directed ortho-metalation (DoM) of N-protected benzimidazoles. Transient protection of N1 with di-tert-butyl dicarbonate enables selective lithium-halogen exchange at C5 using n-BuLi at -78°C, followed by quenching with bromine sources to furnish 5,6-dibromo derivatives. This stepwise approach achieves >95% regioselectivity but suffers from multi-step inefficiency . Crucially, the bromine atom at C5 significantly perturbs frontier orbital energies (HOMO-LUMO gap = 4.24 eV), enhancing electrophilic substitution bias at adjacent positions and facilitating downstream derivatization [4].
Microwave-enhanced synthesis overcomes traditional energy barriers through rapid dielectric heating, enabling reaction acceleration of up to 50-fold. Solvent-free cyclocondensation of 4-bromo-1,2-phenylenediamine dihydrochloride with aldehydes on solid supports (SiO₂, Al₂O₃) under microwave irradiation (300W) achieves 92–96% yields within 5–10 minutes—compared to 60–85% yields via conventional heating over 2–4 hours. This technique minimizes thermal decomposition pathways and color-forming impurities [3].
Solvent-free mechanochemical approaches also demonstrate exceptional efficiency. Ball-milling diamine precursors with sodium sulfide (Na₂S) and iron(III) chloride hexahydrate initiates redox condensation with o-nitroanilines, yielding 5-bromo-1H-benzimidazoles in 88% yield within 30 minutes. This method eliminates solvent waste and purification complexity while maintaining high functional group tolerance (chloro, nitro, methoxy) [3].
The N-acylation of 5-bromo-2-aminobenzimidazole exhibits profound dependence on both electronic effects and acylation reagent geometry. Experimental and DFT studies (M06-2X/6-311G**) demonstrate that di-tert-butyl dicarbonate selectively acylates the imidazole nitrogen (N1/N3) due to lower activation barriers (ΔΔG‡ = 3.8 kcal/mol) versus the exocyclic amine (N2). Conversely, linear acyl chlorides (e.g., 6-bromohexanoyl chloride) preferentially modify N2 under identical conditions (Et₃N, 25°C), driven by kinetic accessibility and reduced steric congestion . This dichotomy enables programmable functionalization:
Table 2: Regioselectivity in 5-Bromo-2-aminobenzimidazole Acylation
Acylating Agent | Site Selectivity | Theoretical Basis | Yield (%) | |
---|---|---|---|---|
Di-tert-butyl dicarbonate | N1/N3 | Lower electrophilicity index (ω=1.2 eV) | 85 | |
6-Bromohexanoyl chloride | N2 | Higher Fukui electrophilicity (f⁻=0.065) | 78 |
Chan-Lam coupling enables direct N-arylation under mild aerobic conditions. Critical to success is ligand selection: Tetramethylethylenediamine (TMEDA) outperforms triethylamine by forming bidentate complexes with Cu(OAc)₂, accelerating transmetalation. Optimized conditions (Cu(OAc)₂·H₂O (20 mol%), TMEDA (2.0 equiv), CH₃OH/H₂O (8:1), 25°C) achieve N1-arylation of unprotected 5-bromo-2-aminobenzimidazole in 86–93% yield within 2 hours. This protocol tolerates electron-rich (4-methylphenyl) and electron-deficient (4-cyanophenyl) boronic acids equally well [8] [9].
Protection-deprotection sequences remain necessary for selective N2-arylation. Acetylation of the exocyclic amine enables exclusive N1-arylation (74–81% yield), while subsequent NaOH-mediated deprotection recovers the free amine without cleavage of the aryl moiety. This orthogonal approach generates diverse pharmacophores like N-(5-bromo-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide—a precursor for nonlinear optical materials exhibiting high hyperpolarizability (β₀=128×10⁻³⁰ esu) [8] [9].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0